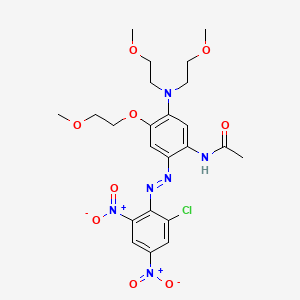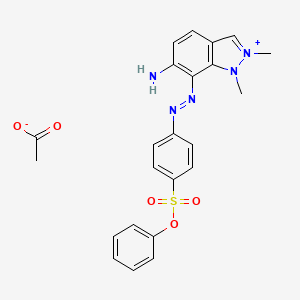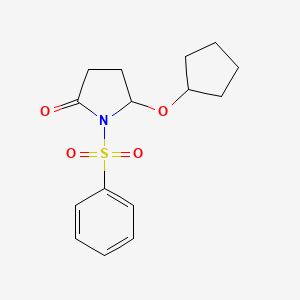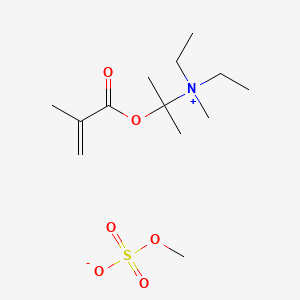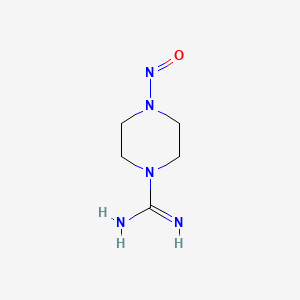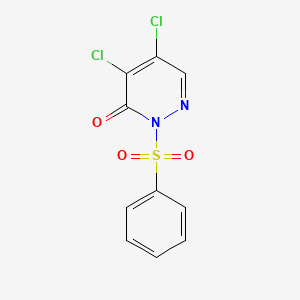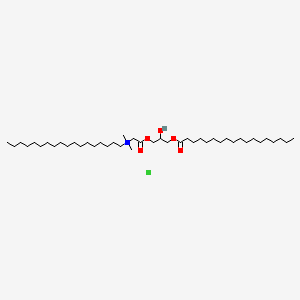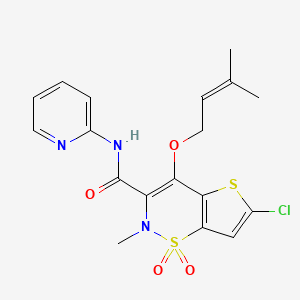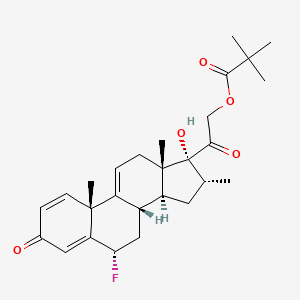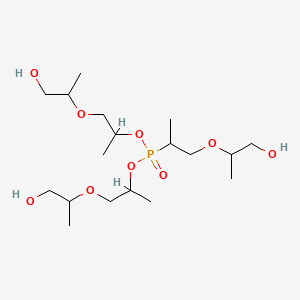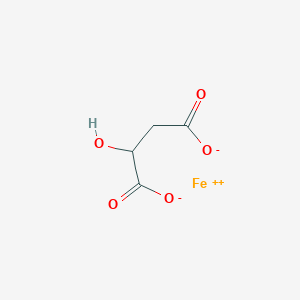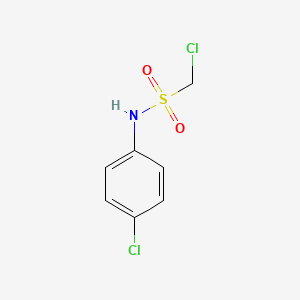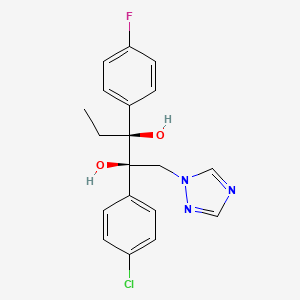
1,8-Dihydroxydinitroanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dihydroxydinitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dihydroxydinitroanthraquinone can be synthesized through various methods. One common approach involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,8-Dihydroxydinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones .
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and can be used in dye and pigment production.
Industry: It can be used as an energetic combustion catalyst in various industrial processes.
作用机制
The mechanism of action of 1,8-dihydroxydinitroanthraquinone involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is essential for bacterial growth and survival. The nitro groups in the compound contribute to its binding affinity for the enzyme’s nucleotide-binding site, leading to inhibition of bacterial growth .
相似化合物的比较
1,8-Dihydroxydinitroanthraquinone can be compared with other similar compounds, such as:
1,8-Dihydroxyanthraquinone: Lacks nitro groups and has different chemical reactivity and biological activity.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group and exhibits different inhibitory activity against enzymes.
Emodin (3-methyl-1,6,8-trihydroxyanthraquinone): A naturally occurring anthraquinone with different biological activities.
The presence of two nitro groups in this compound makes it unique and enhances its antibacterial properties compared to its analogs .
属性
CAS 编号 |
68437-03-6 |
|---|---|
分子式 |
C14H6N2O8 |
分子量 |
330.21 g/mol |
IUPAC 名称 |
1,8-dihydroxy-2,3-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-3-1-2-5-9(8)13(19)10-6(12(5)18)4-7(15(21)22)11(14(10)20)16(23)24/h1-4,17,20H |
InChI 键 |
ZCRVFYDOGREPHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



